5-Bromodihydrofuran-2(3H)-one
Description
5-Bromodihydrofuran-2(3H)-one is a brominated derivative of dihydrofuran-2(3H)-one, featuring a bromine substituent at the C-5 position of the five-membered lactone ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the bromine atom. Its synthesis, as described by Van Zee and Dragojlovic, involves the bromination of vinylacetic acid in dichloromethane using bromine in a PTFE-sealed tube, yielding the product via a vigorous reaction .
Properties
CAS No. |
94386-29-5 |
|---|---|
Molecular Formula |
C4H5BrO2 |
Molecular Weight |
164.99 g/mol |
IUPAC Name |
5-bromooxolan-2-one |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7-3/h3H,1-2H2 |
InChI Key |
SRXYQTZEGZGPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Brominated Dihydrofuranone Derivatives
3-Bromo-5-ethyldihydrofuran-2(3H)-one
- Structure : Bromine at C-3 and an ethyl group at C-3.
- Synthesis: Bromination of dihydrofuran-2(3H)-one followed by nucleophilic substitution with thiophenol to yield 5-ethyl-3-(phenylthio)dihydrofuran-2(3H)-one in high yields .
- Reactivity : The C-3 bromine facilitates nucleophilic attack, enabling functionalization at this position.
5-Bromo-3-hydroxy-2-benzofuran-1(3H)-one
- Structure : Fused benzene ring with bromine at C-5 and hydroxyl at C-3.
Comparison :
| Feature | 5-Bromodihydrofuran-2(3H)-one | 3-Bromo-5-ethyl derivative | 5-Bromo-3-hydroxybenzofuranone |
|---|---|---|---|
| Bromine Position | C-5 | C-3 | C-5 (benzofuran system) |
| Key Functional Groups | None | Ethyl (C-5), Thioether | Hydroxyl (C-3) |
| Reactivity | C-5 bromine as leaving group | C-3 bromine for substitution | Limited substitution due to fused ring |
| Applications | Intermediate in synthesis | Thioether formation | Potential pharmaceutical uses |
Aryl-Substituted Furanones
5-(4-Bromophenyl)-3-(R-phenylamino)methylidenefuran-2(3H)-one
- Structure: 4-Bromophenyl group at C-5 and a substituted aminomethylidene group at C-3.
- Synthesis : Three-component reaction involving 5-arylfuran-2(3H)-one, triethyl orthoformate, and heterocyclic amines .
3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one
Comparison :
| Feature | This compound | 5-(4-Bromophenyl) derivative | 3-(4-Bromophenyl) derivative |
|---|---|---|---|
| Substituent Position | C-5 bromine | C-5 bromophenyl | C-3 bromophenyl |
| Electronic Effects | Electron-withdrawing bromine | Extended conjugation with aryl | Dual electronic effects (bromine + hydroxyanilino) |
| Synthetic Utility | Simple substitution reactions | Multicomponent reactions | Tailored for crystallography studies |
Hydroxy- and Alkyl-Substituted Analogs
5-Hydroxybenzofuran-2(3H)-one
- Structure : Hydroxyl group at C-5 on a benzofuran system.
- Properties : Enhanced solubility in polar solvents due to hydrogen bonding .
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one
Comparison :
| Feature | This compound | 5-Hydroxybenzofuranone | (S)-5-(Hydroxymethyl) derivative |
|---|---|---|---|
| Functional Group | Bromine | Hydroxyl | Hydroxymethyl (chiral) |
| Reactivity | Electrophilic substitution | Acid-base reactions | Oxidation or protection strategies |
| Biological Relevance | Limited | Antioxidant potential | Enzyme substrate analogs |
Key Research Findings
Synthetic Versatility : this compound’s C-5 bromine enables efficient substitution reactions, distinguishing it from C-3 brominated analogs like 3-bromo-5-ethyldihydrofuran-2(3H)-one, which prioritize functionalization at C-3 .
Steric and Electronic Effects : Aryl-substituted derivatives (e.g., 5-(4-bromophenyl)) exhibit enhanced stability and extended conjugation, making them suitable for drug discovery .
Structural Complexity: Fused-ring systems (e.g., benzofuranones) and chiral centers (e.g., hydroxymethyl derivatives) expand applications in materials science and asymmetric synthesis .
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